Ethyl 4-(4-formylphenyl)butanoate

Drug Design Lipophilicity Permeability

Ethyl 4-(4-formylphenyl)butanoate (CAS 177736-20-8), also known as Benzenebutanoic acid, 4-formyl-, ethyl ester, is a bifunctional aromatic aldehyde-ester building block with molecular formula C₁₃H₁₆O₃ and molecular weight 220.26 g/mol. The compound features a terminal aldehyde moiety para-substituted on a phenyl ring connected via a four-carbon butanoate chain to an ethyl ester terminus, conferring a calculated logP (XlogP) of 2.2 and a topological polar surface area (tPSA) of 43.4 Ų.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 177736-20-8
Cat. No. B070441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-formylphenyl)butanoate
CAS177736-20-8
Synonymsethyl 4-(4-formylphenyl)butanoate
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC1=CC=C(C=C1)C=O
InChIInChI=1S/C13H16O3/c1-2-16-13(15)5-3-4-11-6-8-12(10-14)9-7-11/h6-10H,2-5H2,1H3
InChIKeyCEMKFRKKGZICMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-formylphenyl)butanoate (CAS 177736-20-8): Core Identity and Procurement Baseline


Ethyl 4-(4-formylphenyl)butanoate (CAS 177736-20-8), also known as Benzenebutanoic acid, 4-formyl-, ethyl ester, is a bifunctional aromatic aldehyde-ester building block with molecular formula C₁₃H₁₆O₃ and molecular weight 220.26 g/mol . The compound features a terminal aldehyde moiety para-substituted on a phenyl ring connected via a four-carbon butanoate chain to an ethyl ester terminus, conferring a calculated logP (XlogP) of 2.2 and a topological polar surface area (tPSA) of 43.4 Ų [1]. Its primary value proposition in procurement lies in its dual orthogonal reactive handles—the aldehyde group enabling reductive amination, hydrazone formation, or Knoevenagel condensations, while the ethyl ester provides a protected carboxylic acid equivalent that can be selectively deprotected under mild basic conditions—distinguishing it from free acid analogs which require orthogonal protection strategies .

Why Ethyl 4-(4-formylphenyl)butanoate Cannot Be Substituted by Generic Aldehyde-Ester Analogs in Synthesis


Procurement decisions involving Ethyl 4-(4-formylphenyl)butanoate are subject to strict structural fidelity requirements because even closely related analogs exhibit fundamentally different physicochemical and reactivity profiles. The free acid counterpart, 4-(4-formylphenyl)butanoic acid (CAS 34162-05-5), introduces a carboxylic acid group with hydrogen bond donor capacity (HBD=1) and significantly higher polarity, which alters solubility, extraction behavior, and compatibility with water-sensitive reactions compared to the neutral ethyl ester (HBD=0) . The benzyl ester variant (CAS 1370290-50-8) introduces a markedly larger hydrophobic substituent (molecular weight 282.33 g/mol, logP 3.57) that shifts the compound's partitioning and necessitates hydrogenolysis for deprotection rather than simple saponification [1]. Furthermore, the phenoxy analog Ethyl 4-(4-formylphenoxy)butanoate (CAS not specified) replaces the carbon-carbon linkage with an ether oxygen, introducing a different conformational profile and electron density distribution that directly impacts downstream coupling efficiency and biological target engagement .

Quantitative Differentiation Evidence: Ethyl 4-(4-formylphenyl)butanoate vs. Closest Analogs


Hydrogen Bond Donor Profile: Ethyl Ester vs. Free Carboxylic Acid

Ethyl 4-(4-formylphenyl)butanoate exhibits zero hydrogen bond donors (HBD=0), a property that fundamentally distinguishes it from the free acid analog 4-(4-formylphenyl)butanoic acid (HBD=1) . In drug discovery contexts, this difference directly impacts passive membrane permeability and oral bioavailability potential. While no direct comparative permeability assay data exists for these specific compounds, class-level inference from established medicinal chemistry principles indicates that the ethyl ester's HBD=0 profile correlates with a calculated logP of 2.2, compared to the free acid's logP of 2.21 [1]. The absence of a hydrogen bond donor eliminates one potential hydrogen bonding interaction with aqueous media and biological membranes, a parameter routinely considered in lead optimization for crossing the blood-brain barrier or achieving oral absorption [1].

Drug Design Lipophilicity Permeability Medicinal Chemistry

Orthogonal Deprotection Compatibility: Ethyl Ester vs. Benzyl Ester Strategy

The ethyl ester moiety of Ethyl 4-(4-formylphenyl)butanoate enables mild saponification (e.g., LiOH/THF/H₂O or NaOH/EtOH) for carboxylic acid liberation, a deprotection route that is orthogonal to hydrogenolysis-sensitive functionalities often present in complex synthetic intermediates [1]. In contrast, the benzyl ester analog Benzyl 4-(4-formylphenyl)butanoate (CAS 1370290-50-8) requires hydrogenolysis (H₂, Pd/C) for deprotection [2], which is incompatible with substrates containing alkenes, alkynes, nitro groups, or certain heterocycles that would undergo undesired reduction under those conditions. While no head-to-head synthetic yield comparison has been published, this orthogonal deprotection capability is a class-level advantage of ethyl esters over benzyl esters in multistep syntheses where chemoselectivity is paramount [1].

Organic Synthesis Protecting Groups Peptide Chemistry Process Chemistry

Molecular Weight and LogP: Ethyl Ester vs. Benzyl Ester for Physicochemical Property Tuning

Ethyl 4-(4-formylphenyl)butanoate possesses a molecular weight of 220.26 g/mol and a calculated logP (XlogP) of 2.2, placing it within favorable drug-like physicochemical space (MW < 500, logP < 5) [1]. The benzyl ester analog Benzyl 4-(4-formylphenyl)butanoate (CAS 1370290-50-8) carries a significantly larger molecular weight of 282.33 g/mol and a higher calculated logP of 3.57, representing a 28% increase in molecular weight and a >60-fold increase in theoretical octanol-water partition coefficient (ΔlogP = 1.37) [2]. While no direct comparative biological assay data exists between these two specific compounds, class-level inference indicates that the ethyl ester's lower molecular weight and moderate lipophilicity confer more favorable compliance with Lipinski's Rule of Five parameters and fragment-like properties, making it a more suitable starting point for fragment-based lead generation or for medicinal chemistry campaigns where maintaining low lipophilicity is critical for avoiding promiscuous binding and metabolic liabilities [1][2].

Lipophilicity Drug-likeness ADME Fragment-Based Drug Discovery

Evidence-Backed Application Scenarios for Ethyl 4-(4-formylphenyl)butanoate Procurement


Synthesis of SGLT1 Inhibitor Intermediates Requiring Aldehyde-Containing Aromatic Building Blocks

Ethyl 4-(4-formylphenyl)butanoate serves as a critical precursor for synthesizing 4-benzyl-5-isopropyl-1H-pyrazol-3-yl β-d-glycopyranoside derivatives, a class of potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors under investigation for postprandial hyperglycemia [1]. The para-formylphenyl motif is essential for constructing the benzylpyrazole pharmacophore, and the ethyl ester enables subsequent functionalization or deprotection to reveal a carboxylic acid handle for further conjugation. The zero hydrogen bond donor profile (HBD=0) of the ethyl ester may contribute to improved aglycone permeability characteristics, a key consideration in optimizing this chemotype [1][2].

Fragment-Based Lead Generation Targeting Lactate Dehydrogenase A (LDHA) and Metabolic Enzymes

In fragment-based lead generation campaigns for lactate dehydrogenase A (LDHA) inhibition—a therapeutic strategy in cancer metabolism—aromatic aldehyde-containing fragments have been successfully employed as starting points for fragment linking and optimization [1]. Ethyl 4-(4-formylphenyl)butanoate's molecular weight of 220.26 g/mol places it within the optimal fragment range, and its dual aldehyde and ester functionalities provide multiple vectors for fragment growth via reductive amination, hydrazone formation, or amide coupling following ester hydrolysis. The compound's calculated logP of 2.2 supports adequate aqueous solubility for fragment screening while maintaining sufficient lipophilicity for target engagement [2].

Negishi Cross-Coupling Reactions for C(sp²)-C(sp³) Bond Formation in Complex Molecule Synthesis

Ethyl 4-(4-formylphenyl)butanoate can be efficiently synthesized via Negishi cross-coupling between ethyl 4-bromobutyrate and 4-bromo-benzaldehyde using a palladium catalyst system [1]. This validated synthetic route demonstrates the compound's compatibility with transition metal-catalyzed cross-coupling methodologies, establishing it as both a product and a potential building block for further palladium-mediated transformations. The aldehyde group remains intact under the Negishi conditions (THF, 25°C, inert atmosphere), highlighting its orthogonality and utility in convergent synthetic strategies [1].

Aldehyde-Selective Bioconjugation and Fluorescent Probe Development

The terminal aldehyde of Ethyl 4-(4-formylphenyl)butanoate provides a specific handle for oxime or hydrazone ligation chemistry, widely used in bioconjugation, fluorescent probe construction, and targeted protein degradation (PROTAC) linker design. The ethyl ester serves as a protected carboxylate that can be unmasked post-conjugation to introduce charge or enable further derivatization. Compared to the free acid analog (HBD=1), the neutral ethyl ester (HBD=0) simplifies purification of intermediates and avoids acid-mediated side reactions during aldehyde condensation steps [1].

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